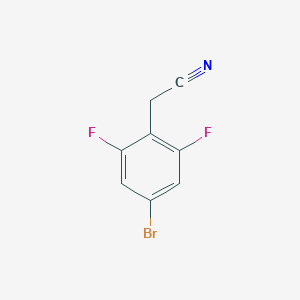

2-(4-Bromo-2,6-difluorophenyl)acetonitrile

Vue d'ensemble

Description

2-(4-Bromo-2,6-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrF2N. It is characterized by the presence of a bromine atom and two fluorine atoms attached to a benzene ring, along with an acetonitrile group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile typically involves the reaction of 4-bromo-2,6-difluorobenzyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with a nitrile group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium cyanide, dimethyl sulfoxide (DMSO), reflux conditions.

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Major Products:

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Carboxylic acids or other oxidized products.

Reduction: Primary amines.

Applications De Recherche Scientifique

2-(4-Bromo-2,6-difluorophenyl)acetonitrile is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

Biology: Employed in the development of bioactive compounds and molecular probes.

Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile depends on its specific application. In general, the compound can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality .

Comparaison Avec Des Composés Similaires

- 4-Bromo-2,6-difluorobenzyl cyanide

- 2,6-Difluoro-4-bromobenzyl cyanide

- 4-Bromo-2,6-difluorophenylamine

Comparison: 2-(4-Bromo-2,6-difluorophenyl)acetonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of electronic and steric properties, making it a valuable intermediate in various synthetic and research applications .

Activité Biologique

2-(4-Bromo-2,6-difluorophenyl)acetonitrile (CAS No. 537033-52-6) is a tri-halogenated phenylacetonitrile compound notable for its unique structural characteristics, including the presence of bromine and fluorine atoms on the phenyl ring. This compound has garnered interest primarily due to its potential applications in medicinal chemistry, particularly in the synthesis of antibacterial agents.

- Molecular Formula : CHBrFN

- Molecular Weight : 232.02 g/mol

- Structure : The compound features a nitrile group (C≡N), which is often associated with various biological activities.

Biological Activity Overview

Research on this compound is limited; however, existing studies suggest that it exhibits antibacterial properties , particularly in the context of developing azolidinone derivatives. These derivatives have shown effectiveness against various bacterial strains, making this compound relevant in medicinal chemistry.

Antibacterial Activity

The compound's antibacterial efficacy is attributed to its ability to inhibit bacterial growth, potentially by disrupting cellular processes or interfering with bacterial metabolism. While specific mechanisms remain unclear due to limited research, the following points summarize findings related to its biological activity:

- Mechanism of Action : The exact mechanism by which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the compound may interfere with vital metabolic pathways in bacteria.

- Synthesis of Derivatives : The synthesis of azolidinone derivatives from this compound has been documented, indicating its utility as a precursor in creating effective antibacterial agents .

- Comparison with Similar Compounds : The biological activity of this compound can be compared with structurally similar compounds, which may provide insights into its potential applications and effectiveness.

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(4-Bromo-2-fluorophenyl)acetonitrile | 114897-91-5 | 0.97 |

| 2-(5-Bromo-2-fluorophenyl)acetonitrile | 305800-60-6 | 0.93 |

| 2-(2-Bromo-4,6-difluorophenyl)acetonitrile | 1805594-12-0 | 0.91 |

| 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile | 749928-77-6 | 0.90 |

| 2-(4-Bromo-2,5-difluorophenyl)acetonitrile | 1785211-45-1 | 0.90 |

This table illustrates the structural similarities among various compounds and highlights how the unique halogenation pattern of this compound contributes to its distinct biological activity profile.

Case Studies and Research Findings

Despite limited direct studies on this specific compound, several indirect findings provide insights into its potential applications:

- Antibacterial Efficacy : Preliminary studies indicate that compounds derived from or related to this compound exhibit significant antibacterial activity against common pathogens . Future research could focus on isolating these effects and understanding their mechanisms.

- Potential for Drug Development : Given its role in synthesizing effective antibacterial agents, there is potential for further exploration into its use as a lead compound in drug development .

- Safety and Handling : Safety Data Sheets (SDS) emphasize caution when handling this compound due to its chemical properties and potential hazards associated with brominated and fluorinated compounds.

Propriétés

IUPAC Name |

2-(4-bromo-2,6-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQFPQSYKMWFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378361 | |

| Record name | 2-(4-bromo-2,6-difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537033-52-6 | |

| Record name | 2-(4-bromo-2,6-difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.